Lead(II) sulfide

説明

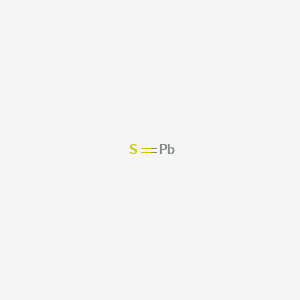

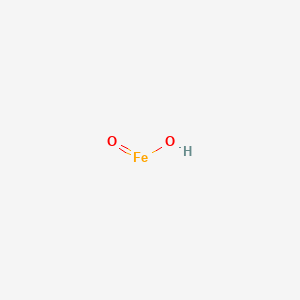

Lead(II) sulfide, also known as plumbous sulfide, is an inorganic compound with the chemical formula PbS. It is primarily found in nature as the mineral galena, which is the most important lead ore. This compound is a black crystalline solid that is insoluble in water and has a high melting point of 1,113°C . It is a semiconductor material with niche applications in various fields.

作用機序

Target of Action

Lead(II) sulfide, also known as galena, is an inorganic compound with the formula PbS . It is the principal ore and the most important compound of lead . The primary targets of PbS are the sulfur anions and their derivatives, which have high selectivity and reactivity toward Pb(2+) ions .

Mode of Action

The bonding between lead and sulfur atoms in PbS is predominantly ionic with some covalent character due to the polarizability of both ions . Each lead ion is surrounded by six sulfur ions at the corners of an octahedron, while each sulfur ion is similarly coordinated by six lead ions . Lead ions enter the interior of microbial cells mainly through two pathways: active process—the transporter carries Pb(II) into the cell; passive diffusion—Pb(II) diffuses from high concentration to low concentration and into cells .

Biochemical Pathways

PbS affects various biochemical pathways. A major process involves smelting of PbS followed by reduction of the resulting oxide. Idealized equations for these two steps are:

2 PbS + 3 O2 → 2 PbO + 2 SO2 PbO + C → Pb + CO The sulfur dioxide is converted to sulfuric acid .

Pharmacokinetics

The pharmacokinetics of PbS are largely determined by its physical properties. It is a black solid with a high specific gravity between 7.2 and 7.6 g/cm³ . It is insoluble in water , which limits its bioavailability. It can react with air at a high temperature to make lead (ii) oxide .

Result of Action

The result of PbS action is the formation of less toxic forms of lead. PbS is so insoluble that it is almost nontoxic, but pyrolysis of the material, as in smelting, gives dangerous toxic fumes of lead and oxides of sulfur . PbS is insoluble and a stable compound in the pH of blood and so is probably one of the less toxic forms of lead .

生化学分析

Biochemical Properties

Lead(II) sulfide plays a crucial role in biochemical reactions, particularly in the detection of sulfur-containing amino acids like cysteine and cystineIn this test, this compound interacts with sulfur groups in amino acids under strongly alkaline conditions, resulting in the formation of a black precipitate . This interaction highlights the compound’s ability to bind with sulfur-containing biomolecules, making it a valuable tool in biochemical analysis.

Cellular Effects

This compound has been shown to influence various cellular processes. Studies have demonstrated that at high concentrations, this compound can cause damage to mitochondrial activity and mitochondrial membrane potential due to the formation of uncontrollable amounts of intracellular oxygen radicals (ROS). This can lead to cell membrane and lysosome damage, as well as transitions in mitochondrial permeability . These effects indicate that this compound can significantly impact cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate ROS plays a central role in its mechanism of action. The ROS-mediated apoptosis induced by this compound can result in significant cellular damage, highlighting the compound’s potential cytotoxic effects . Additionally, the binding interactions of this compound with sulfur-containing amino acids further elucidate its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation can lead to the release of toxic lead ions, which can have adverse effects on cells . Understanding these temporal effects is essential for accurately assessing the compound’s impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe cytotoxic effects. Studies have observed threshold effects, where the compound’s toxicity becomes apparent only above certain concentrations . Additionally, high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and organ damage, emphasizing the importance of dosage considerations in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes and cofactors involved in the breakdown and utilization of sulfur-containing amino acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and physiological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its bioavailability and toxicity, making it essential to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects

準備方法

Synthetic Routes and Reaction Conditions: Lead(II) sulfide can be synthesized through several methods:

- One common method involves the reaction of hydrogen sulfide gas with a lead(II) salt solution, such as lead(II) nitrate:

Precipitation Reaction: H2S+Pb(NO3)2→PbS+2HNO3

Another method is the direct combination of lead and sulfur at high temperatures:Direct Combination: Pb+S→PbS

Industrial Production Methods: In industrial settings, this compound is primarily obtained from the smelting of galena ore. The process involves two main steps:

- Galena is roasted in the presence of oxygen to form lead(II) oxide and sulfur dioxide:

Roasting: 2PbS+3O2→2PbO+2SO2

The lead(II) oxide is then reduced with carbon to produce metallic lead:Reduction: PbO+C→Pb+CO

Types of Reactions:

Oxidation: this compound can be oxidized to lead(II) oxide and sulfur dioxide when heated in the presence of oxygen.

Reduction: It can be reduced to metallic lead using carbon as a reducing agent.

Substitution: this compound can react with acids to form lead(II) salts and hydrogen sulfide gas.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) is commonly used for oxidation reactions.

Reducing Agents: Carbon © is used for reduction reactions.

Acids: Hydrochloric acid (HCl) and nitric acid (HNO₃) are used in substitution reactions.

Major Products:

Oxidation: Lead(II) oxide (PbO) and sulfur dioxide (SO₂).

Reduction: Metallic lead (Pb) and carbon monoxide (CO).

Substitution: Lead(II) salts (e.g., lead(II) chloride) and hydrogen sulfide (H₂S).

科学的研究の応用

Lead(II) sulfide has several scientific research applications:

Semiconductors: It is used in the production of semiconducting materials for electronic devices.

Photodetectors: this compound is used in infrared photodetectors due to its sensitivity to infrared radiation.

Nanotechnology: PbS nanoparticles are used in various nanotechnology applications, including photovoltaic cells and sensors.

Catalysis: It is used as a catalyst in certain chemical reactions.

類似化合物との比較

- Lead(II) selenide (PbSe)

- Lead(II) telluride (PbTe)

- Tin(II) sulfide (SnS)

- Germanium(II) sulfide (GeS)

Comparison:

- Lead(II) selenide and Lead(II) telluride: These compounds are also semiconductors and share similar properties with lead(II) sulfide. they have different band gaps and are used in different wavelength ranges for infrared detection.

- Tin(II) sulfide and Germanium(II) sulfide: These compounds have similar crystal structures and chemical properties but differ in their electronic and optical properties.

This compound is unique due to its historical significance as one of the earliest materials used in semiconductor technology and its widespread availability as the primary lead ore .

特性

IUPAC Name |

sulfanylidenelead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAUINMIESBTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbS | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lead(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12179-39-4 (galena), 39377-56-5 (cpd with unspecified lead sulfide), 7783-06-4 (Parent) | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999), Metallic black crystals; [HSDB] Slightly soluble in water (0.86 mg/L at 13 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2337.8 °F at 760 mmHg (USCG, 1999), 1281 °C (sublimes) | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.01244 g/100 mL water at 20 °C, Insoluble in water, Soluble in acid, Soluble in nitric acid, hot, dilute hydrochloric acid, Insoluble in alcohol, potassium hydroxide | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 7.60 g/cu cm | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery, metallic crystals or black powder, Metallic black cubic crystals | |

CAS No. |

1314-87-0, 12179-39-4 | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead sulfide (PbS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galena (PbS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012179394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead sulfide (PbS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2037.2 °F (USCG, 1999), 1113 °C | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

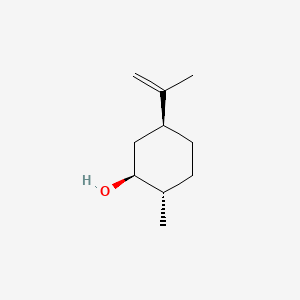

![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B7800468.png)